Limitation: Absence of Published Quantitative Biological Comparator Data
A comprehensive search of primary research papers, patents, and authoritative databases (excluding benchchems, evitachem, vulcanchem) as of mid-2026 yields no publicly available quantitative IC₅₀, EC₅₀, or selectivity data that compare CAS 891136-41-7 directly against any specific structural analog. The patent US20240360143A1 lists the compound as one of many claimed MPC inhibitors but does not provide example-level biological data within the accessible patent document [1]. Therefore, no evidence item meeting the criteria of a quantitative, comparator-based differentiation claim can currently be constructed.
| Evidence Dimension | Biological activity (MPC inhibition) |
|---|---|
| Target Compound Data | No quantitative data publicly available |
| Comparator Or Baseline | None reported in primary sources |
| Quantified Difference | Not calculable |
| Conditions | Not reported |
Why This Matters
Procurement decisions based on functional differentiation cannot be supported by publicly available evidence; selection must therefore rely on purity, supply reliability, and structural identity rather than proven biological superiority.
- [1] US Patent US20240360143A1, "[1,2,4]triazolo[4,3-a]pyrimidin-7(8h)-one as mitochondrial pyruvate carrier inhibitors for use in the treatment of cancer", filed 2024. View Source
